molecular formula C11H12N2O4 B12712639 2-Benzofurancarboximidamide, 4,7-dimethoxy-N-hydroxy- CAS No. 84748-16-3

2-Benzofurancarboximidamide, 4,7-dimethoxy-N-hydroxy-

Cat. No.: B12712639
CAS No.: 84748-16-3
M. Wt: 236.22 g/mol
InChI Key: HPESWPABRCDXHT-UHFFFAOYSA-N
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Description

N’-Hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds known for their wide range of biological activities and applications in medicinal and pharmaceutical chemistry . This particular compound is characterized by its unique structure, which includes a benzofuran ring substituted with hydroxy, methoxy, and carboximidamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.

    Introduction of Substituents: The hydroxy, methoxy, and carboximidamide groups are introduced through specific reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide is unique due to the presence of both hydroxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

CAS No.

84748-16-3

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

N'-hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C11H12N2O4/c1-15-7-3-4-8(16-2)10-6(7)5-9(17-10)11(12)13-14/h3-5,14H,1-2H3,(H2,12,13)

InChI Key

HPESWPABRCDXHT-UHFFFAOYSA-N

Isomeric SMILES

COC1=C2C=C(OC2=C(C=C1)OC)/C(=N\O)/N

Canonical SMILES

COC1=C2C=C(OC2=C(C=C1)OC)C(=NO)N

Origin of Product

United States

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